molecular formula C28H29N3O B11410276 4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one

4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B11410276
M. Wt: 423.5 g/mol
InChI Key: UFXSKWVXSGGRQK-UHFFFAOYSA-N
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Description

4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and further functionalization . The reaction conditions often include the use of solvents like acetonitrile or ethanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary from room temperature to elevated temperatures, depending on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with similar pharmacological activities.

    2-Substituted benzimidazoles: These compounds have modifications at the 2-position, leading to different biological activities.

    1,3,4-Oxadiazole derivatives: These compounds share some structural similarities and exhibit comparable biological activities.

Uniqueness

4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives .

Properties

Molecular Formula

C28H29N3O

Molecular Weight

423.5 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O/c1-18-9-10-21(4)22(12-18)16-31-26-8-6-5-7-25(26)29-28(31)23-15-27(32)30(17-23)24-13-19(2)11-20(3)14-24/h5-14,23H,15-17H2,1-4H3

InChI Key

UFXSKWVXSGGRQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC(=C5)C)C

Origin of Product

United States

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